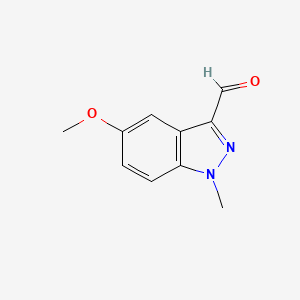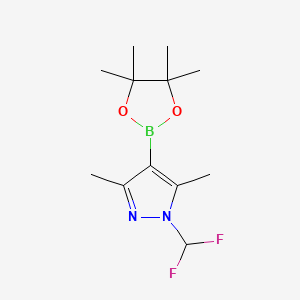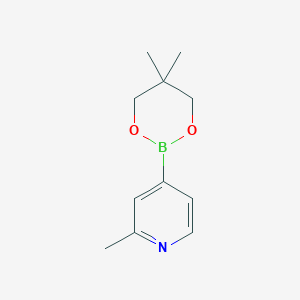
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine is a boron-containing heterocyclic compound It is characterized by the presence of a pyridine ring substituted with a dioxaborinane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with a boronic acid derivative. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine involves its interaction with molecular targets through its boron-containing group. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a ligand in coordination chemistry. The compound’s effects are mediated through pathways involving boron-nitrogen and boron-oxygen interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A closely related compound with similar structural features.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Another boron-containing compound with a benzaldehyde group instead of a pyridine ring.
Uniqueness
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications. Its combination of a boron-containing group with a methyl-substituted pyridine ring makes it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H16BNO2 |
|---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine |
InChI |
InChI=1S/C11H16BNO2/c1-9-6-10(4-5-13-9)12-14-7-11(2,3)8-15-12/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
YEFALJRMGIXKOG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC(=NC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


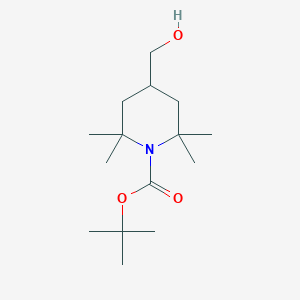
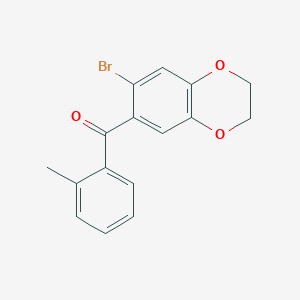
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
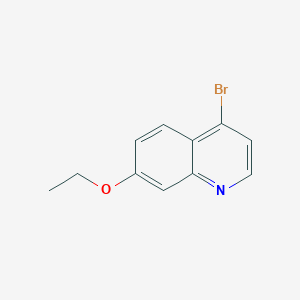
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
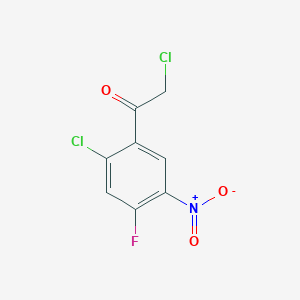

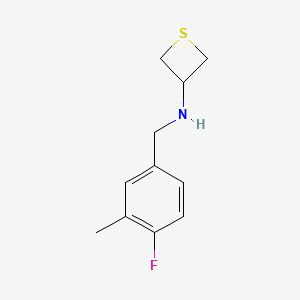

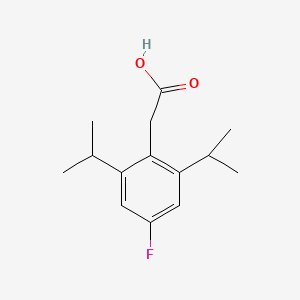
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
